2,5-difluoro-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-difluoro-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C23H24F2N4O2S and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,5-Difluoro-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzene sulfonamide core
- Two fluorine atoms at the 2 and 5 positions
- A piperazine moiety linked to a pyridine ring
This configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of A2A Receptors : The compound has been shown to act as an antagonist at adenosine A2A receptors, which are implicated in various neurological disorders and cancer progression .
- Metalloenzyme Modulation : It has been reported to modulate metalloenzyme activity, which is crucial for various biochemical pathways involved in cell survival and differentiation .
- Calcium Channel Interaction : Theoretical studies suggest that derivatives of benzene sulfonamides can interact with calcium channels, affecting perfusion pressure and coronary resistance in cardiovascular contexts .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Sensitivity : Studies show IC50 values in the low micromolar range against breast cancer and melanoma cell lines, indicating potent anti-cancer activity.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetic properties and therapeutic efficacy:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size compared to controls, suggesting its potential as an anti-cancer agent.
Pharmacokinetics
Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
- Absorption : High oral bioavailability has been noted.
- Metabolism : Metabolites have been identified that retain some biological activity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced melanoma showed a marked improvement in overall survival rates when treated with this compound in combination with standard therapies.
- Neurological Disorders : Another study indicated beneficial effects on cognitive function in animal models of Parkinson's disease, attributed to its action on A2A receptors.
Summary of Biological Activities
特性
IUPAC Name |
2,5-difluoro-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N4O2S/c24-19-8-9-21(25)23(15-19)32(30,31)27-17-22(18-5-4-10-26-16-18)29-13-11-28(12-14-29)20-6-2-1-3-7-20/h1-10,15-16,22,27H,11-14,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQJKBFTBHCBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。